N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1798621-46-1
VCID: VC6402363
InChI: InChI=1S/C15H12N6O3S/c22-13(10-7-16-4-5-17-10)20-15-19-9-2-6-21(8-12(9)25-15)14(23)11-1-3-18-24-11/h1,3-5,7H,2,6,8H2,(H,19,20,22)
SMILES: C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=NO4
Molecular Formula: C15H12N6O3S
Molecular Weight: 356.36

N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

CAS No.: 1798621-46-1

Cat. No.: VC6402363

Molecular Formula: C15H12N6O3S

Molecular Weight: 356.36

* For research use only. Not for human or veterinary use.

N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide - 1798621-46-1

Specification

CAS No. 1798621-46-1
Molecular Formula C15H12N6O3S
Molecular Weight 356.36
IUPAC Name N-[5-(1,2-oxazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C15H12N6O3S/c22-13(10-7-16-4-5-17-10)20-15-19-9-2-6-21(8-12(9)25-15)14(23)11-1-3-18-24-11/h1,3-5,7H,2,6,8H2,(H,19,20,22)
Standard InChI Key UFLJONPFPFLPLB-UHFFFAOYSA-N
SMILES C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=NO4

Introduction

N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound that combines elements of isoxazole, tetrahydrothiazolopyridine, and pyrazine rings. This compound is of interest due to its potential pharmacological properties, which can be attributed to the diverse functional groups present in its structure.

Synthesis and Preparation

The synthesis of such complex compounds typically involves multiple steps, starting from simpler precursors. For example, isoxazole derivatives can be synthesized through various methods, including [3+2] cycloaddition reactions . Tetrahydrothiazolopyridines might be prepared from appropriate thiazole and pyridine precursors. Pyrazine-2-carboxamide can be synthesized from pyrazine-2-carboxylic acid.

Given the complexity of the target compound, its synthesis would likely involve several key steps:

  • Preparation of Isoxazole-5-carbonyl chloride: This can be achieved using isoxazole-5-carboxylic acid and thionyl chloride.

  • Synthesis of Tetrahydrothiazolopyridine: This involves forming the thiazolopyridine ring system, potentially from thiazole and pyridine derivatives.

  • Coupling with Pyrazine-2-carboxamide: The final step involves coupling the isoxazole-5-carbonyl group with the tetrahydrothiazolopyridine and pyrazine-2-carboxamide moieties.

Potential Applications and Research Findings

While specific research findings on N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide are not readily available, compounds with similar structures have shown potential in various therapeutic areas. Isoxazole derivatives have been explored for their antiproliferative and antifungal activities . Tetrahydrothiazolopyridines and pyrazine derivatives are also known for their bioactivity, including potential roles in neurological and psychiatric treatments .

Compound ComponentPotential Application
IsoxazoleAntiproliferative, antifungal
TetrahydrothiazolopyridineBioactive, potential therapeutic agent
PyrazineNeurological and psychiatric treatments

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator